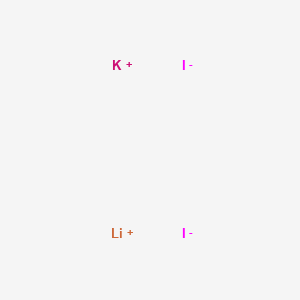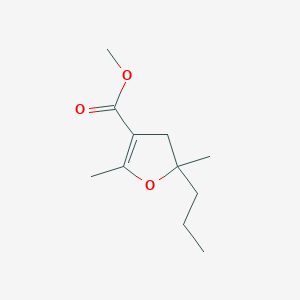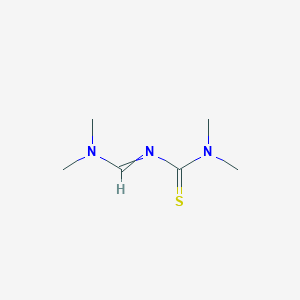
N'-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is an organosulfur compound with the molecular formula C5H12N2S. This compound is known for its unique chemical properties and is often used in various chemical reactions and industrial applications. It is a yellow solid that is typically encountered as a yellow syrup.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is synthesized through the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:
Chlorination: Tetramethylthiuram disulfide is treated with chlorine gas. [ \text{(Me}_2\text{NC(S))}_2\text{S}_2 + 3 \text{Cl}_2 \rightarrow 2 \text{Me}_2\text{NC(S)Cl} + 2 \text{SCl}_2 ]
Purification: The resulting product is purified by crystallization from pentane or by distillation at low pressure
Industrial Production Methods
In industrial settings, the production of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with dithiocarbamates to form thiuram sulfides. [ \text{R}_2\text{NCS}_2^- + \text{Me}_2\text{NC(S)Cl} \rightarrow \text{(R}_2\text{NC(S))}_2\text{S} ]
Addition Reactions: It reacts with methanethiolate to form methyl dimethyldithiocarbamate. [ \text{Me}_2\text{NC(S)Cl} + \text{MeS}^- \rightarrow \text{Me}_2\text{NC(S)SMe} ]
Common Reagents and Conditions
Chlorine Gas: Used in the chlorination step.
Dithiocarbamates: Reactants in substitution reactions.
Methanethiolate: Reactant in addition reactions.
Major Products
Thiuram Sulfides: Formed from substitution reactions.
Methyl Dimethyldithiocarbamate: Formed from addition reactions.
Wissenschaftliche Forschungsanwendungen
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide involves its electrophilic nature. It serves as a source of the R2NC(S)+ group, which can participate in various chemical reactions. The compound targets specific molecular pathways, including the deoxygenation of pyridine-N-oxides and the formation of thiuram sulfides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.
Tetramethylthiuram Disulfide: Precursor in the synthesis of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide.
Methyl Dimethyldithiocarbamate: A product formed from the reaction with methanethiolate.
Uniqueness
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
118062-01-4 |
|---|---|
Molekularformel |
C6H13N3S |
Molekulargewicht |
159.26 g/mol |
IUPAC-Name |
3-(dimethylaminomethylidene)-1,1-dimethylthiourea |
InChI |
InChI=1S/C6H13N3S/c1-8(2)5-7-6(10)9(3)4/h5H,1-4H3 |
InChI-Schlüssel |
KBVQJEKAHKMCID-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC(=S)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
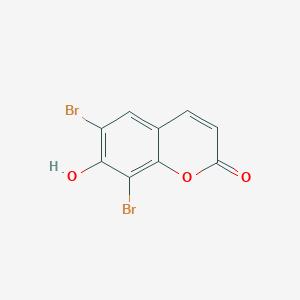
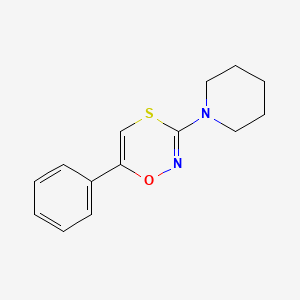
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
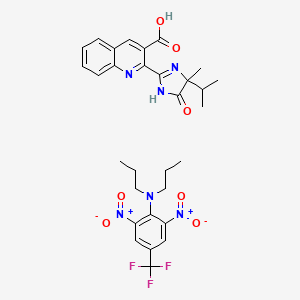
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
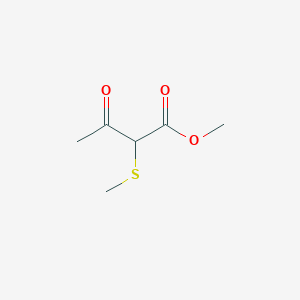
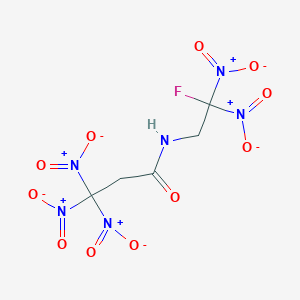
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
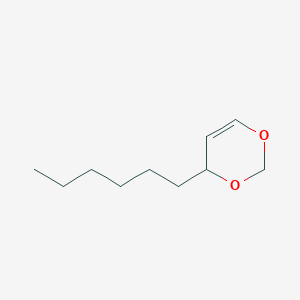
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
